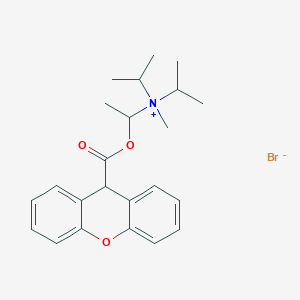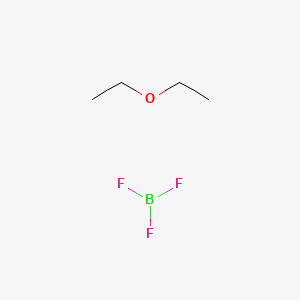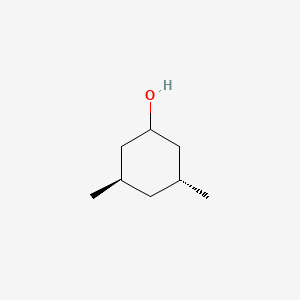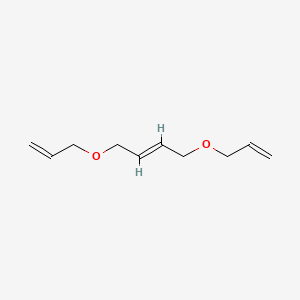
LITHIUM HEXAFLUOROSTANNATE(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium hexafluorostannate(IV) is an inorganic chemical compound with the chemical formula Li₂SnF₆. It is a white powder that is insoluble in water and has a molar mass of 246.58 g/mol . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Lithium Hexafluorostannate(IV) is an inorganic chemical compound with the chemical formula Li2SnF6
Mode of Action
It is known that the compound can be prepared by reacting ammonium hexachlorostannate, lithium carbonate, and fluorine gas at 400 °c, or by reacting lithium stannate with hydrofluoric acid .
Action Environment
It is known that the compound forms white crystals of the monoclinic system and is insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium hexafluorostannate(IV) can be synthesized through several methods:
Reaction of Ammonium Hexachlorostannate, Lithium Carbonate, and Fluorine Gas: This method involves reacting ammonium hexachlorostannate, lithium carbonate, and fluorine gas at a temperature of 400°C.
Reaction of Lithium Stannate with Hydrofluoric Acid: Another method involves reacting lithium stannate with hydrofluoric acid.
Industrial Production Methods
The industrial production of lithium hexafluorostannate(IV) typically follows the same synthetic routes mentioned above, with careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Lithium hexafluorostannate(IV) undergoes various types of chemical reactions, including:
Oxidation and Reduction Reactions: These reactions involve the transfer of electrons between reactants, leading to changes in the oxidation states of the elements involved.
Substitution Reactions: In these reactions, one or more atoms in the compound are replaced by other atoms or groups of atoms.
Common Reagents and Conditions
Common reagents used in reactions with lithium hexafluorostannate(IV) include hydrofluoric acid, lithium carbonate, and fluorine gas. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving lithium hexafluorostannate(IV) depend on the specific reactants and conditions used. For example, reacting lithium hexafluorostannate(IV) with hydrofluoric acid can produce lithium fluoride and stannic fluoride .
Scientific Research Applications
Lithium hexafluorostannate(IV) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: Research in biology often utilizes lithium hexafluorostannate(IV) for its unique properties and interactions with biological molecules.
Medicine: In the medical field, this compound is studied for its potential therapeutic applications and effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
Lithium hexafluorostannate(IV) can be compared with other similar compounds, such as:
Lithium Hexafluoroaluminate: This compound has a similar structure and properties but contains aluminum instead of tin.
Lithium Hexafluoroantimonate: Another similar compound, which contains antimony instead of tin.
Sodium Hexafluorostannate(IV): This compound is similar in structure but contains sodium instead of lithium.
Uniqueness
Lithium hexafluorostannate(IV) is unique due to its specific chemical composition and properties, which make it suitable for a wide range of applications in various fields. Its ability to undergo specific chemical reactions and interact with biological molecules sets it apart from other similar compounds .
Properties
CAS No. |
17029-16-2 |
|---|---|
Molecular Formula |
F6Li2Sn |
Molecular Weight |
246.58 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1144139.png)
